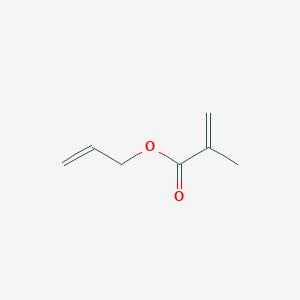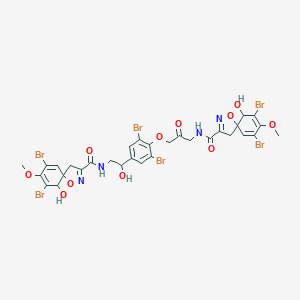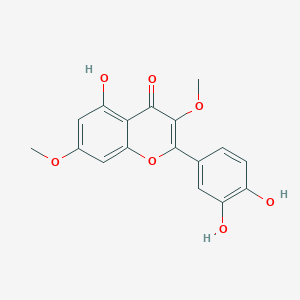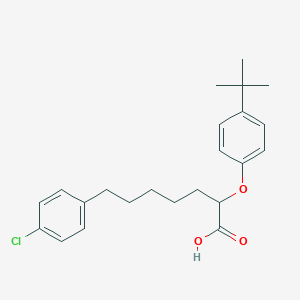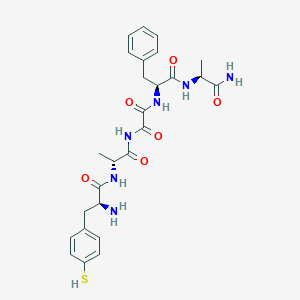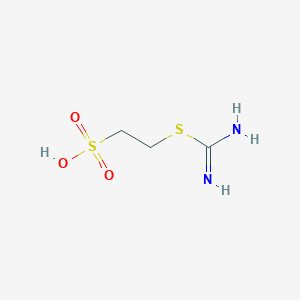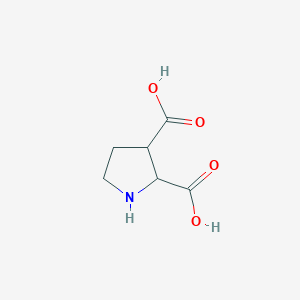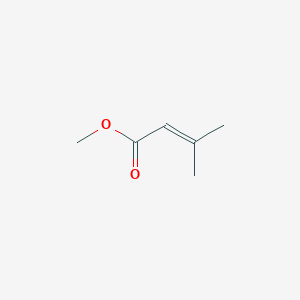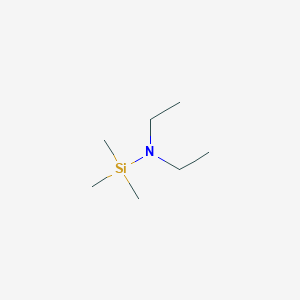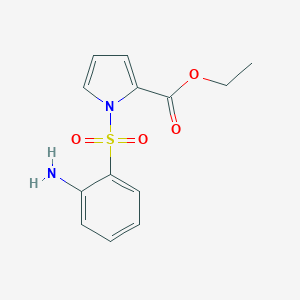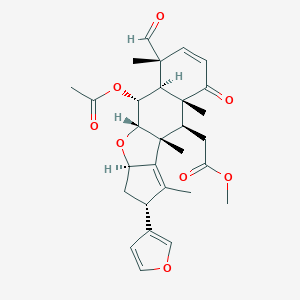
Nimbanal
Overview
Description
Nimbanal is a chemical compound with the molecular formula C29H34O8 and a molecular weight of 510.58 . It is used for pharmaceutical analytical testing .
Physical And Chemical Properties Analysis
Nimbanal has a density of 1.3±0.1 g/cm3 and a boiling point of 600.6±55.0 °C at 760 mmHg . Further physical and chemical properties could be analyzed using various techniques, as described in the field of nanomaterials and their properties .
Scientific Research Applications
1. Potential Antagonist for Respiratory Viruses
Nimbanal has been identified as a promising therapeutic agent against respiratory viruses, particularly the Middle East Respiratory coronavirus (MER). In a study by (Adegbola et al., 2021), computational predictions showed that nimbanal, along with other compounds, exhibited significant binding affinity to a key protein involved in viral replication, suggesting its potential as an effective drug candidate for managing severe respiratory coronavirus syndrome.
2. Pharmacological Properties in Ayurvedic Medicine
Nimbanal, derived from the plant Azadirachta indica, commonly known as Nimba, has been extensively used in traditional medicine systems like Ayurveda, Unani, and Homeopathy. According to (Modak, 2016), the pharmacological potential of Azadirachta indica has been recognized for various therapeutic applications, making it a crucial component in traditional medicinal formulations.
3. Insecticidal Properties
Nimbanal exhibits significant insecticidal properties, particularly as a vegetative pesticide. Research by (Suanda & Resiani, 2020) demonstrated the efficacy of Nimba leaves extract, containing nimbanal, as an antifeedant and contact poison against rice weevils, highlighting its potential in agricultural pest control.
4. Phytochemical Analysis
The phytochemical composition of Nimba, including nimbanal, has been extensively studied. (Prajapati et al., 2016) conducted a study to develop a High-Performance Thin Layer Chromatography (HPTLC) fingerprint profile and preliminary phytochemical analysis of Nimba leaf and stem bark. Such studies are crucial for understanding the pharmacological activities of nimbanal and its use in medicinal applications.
properties
IUPAC Name |
methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O8/c1-15-18(17-8-10-35-13-17)11-19-23(15)29(5)20(12-22(33)34-6)28(4)21(32)7-9-27(3,14-30)25(28)24(26(29)37-19)36-16(2)31/h7-10,13-14,18-20,24-26H,11-12H2,1-6H3/t18-,19-,20-,24-,25+,26-,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZMJZLZKQMODA-AGKCECBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C=O)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)C=O)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557187 | |
| Record name | Methyl [(2R,3aR,4aS,5R,5aS,9aR,10S,10aR)-5-(acetyloxy)-6-formyl-2-(furan-3-yl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-10-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nimbanal | |
CAS RN |
120462-51-3 | |
| Record name | Methyl [(2R,3aR,4aS,5R,5aS,9aR,10S,10aR)-5-(acetyloxy)-6-formyl-2-(furan-3-yl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-10-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What other pharmacological activities have been attributed to Nimbanal's source, the Neem tree?
A1: The Neem tree (Azadirachta indica) is a rich source of diverse bioactive compounds. While specific research on Nimbanal is limited, studies have demonstrated that various extracts and isolated compounds from Neem exhibit a wide array of pharmacological activities. These include anticancer, antifungal, antidiabetic, antibacterial, antiviral, antiplasmodial, and anthelmintic properties []. This diverse range of activities highlights the potential of Neem, and potentially its constituent Nimbanal, as a source of novel therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



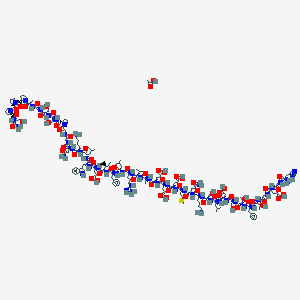
![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)
